6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one
Description
6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one (CAS: 2771025-18-2) is a spirocyclic compound featuring a fused dihydroisoquinoline and cyclopropane system. Its molecular formula is C₁₁H₈BrF₂NO, with a molecular weight of 288.09 g/mol . The compound is characterized by a bromine substituent at the 6-position of the isoquinoline ring and two fluorine atoms on the cyclopropane ring. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. It is primarily used for scientific research, though detailed physicochemical data (e.g., melting point, boiling point) remain unreported in available literature .
Properties
Molecular Formula |
C11H8BrF2NO |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
6-bromo-1',1'-difluorospiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H8BrF2NO/c12-6-1-2-7-8(3-6)10(4-11(10,13)14)5-15-9(7)16/h1-3H,4-5H2,(H,15,16) |
InChI Key |
VFRXCAQSBJIXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(F)F)CNC(=O)C3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Property | Description |
|---|---|
| Chemical Name | 6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one |
| Molecular Formula | C11H8BrF2NO |
| Molecular Weight | 288.09 g/mol |
| CAS Number | Not explicitly available; referenced as VCID: VC18616070 |
| Structural Characteristics | Spirocyclic compound with isoquinoline and cyclopropane rings; contains bromine and two fluorine atoms on cyclopropane |
Preparation Methods Analysis
Detailed Synthetic Routes
Synthesis of Brominated Isoquinoline Precursors
A representative method for preparing brominated isoquinoline intermediates involves:
| Parameter | Details |
|---|---|
| Starting Material | 6-Bromo-3,4-dihydroquinolin-2(1H)-one |
| Base | Sodium hydride in anhydrous N,N-dimethylformamide (DMF) |
| Alkylating Agent | tert-Butyl 2-bromoacetate |
| Reaction Conditions | Stirring at room temperature under inert nitrogen atmosphere for 30 minutes, followed by addition of alkylating agent |
| Workup | Quenching with methanol, extraction with ethyl acetate, washing with water, ammonium chloride, and brine |
| Yield | 72% |
| Analytical Data | LCMS and 1H NMR confirm structure and purity (>97%) |
This step yields tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate, a key intermediate for further modifications.
Cyclopropanation to Form Spirocyclic Structure
The cyclopropanation step to introduce the difluorocyclopropane ring is critical and typically involves:
- Use of difluorocarbene precursors or reagents capable of generating difluorocyclopropane rings.
- Controlled reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or DMF), and inert atmosphere to promote selective spirocyclization.
- Reaction monitoring by LCMS or NMR to optimize conversion and minimize side products.
Although explicit detailed protocols for the difluorocyclopropanation of the isoquinoline precursor are scarce in open literature, the general approach aligns with known spirocyclopropanation methodologies applied to heterocyclic systems.
Representative Experimental Procedure (Summarized)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Sodium hydride (95%) in anhydrous DMF, 0.5 h stirring under N2; addition of 6-bromo-3,4-dihydroquinolin-2-one | 72 | Formation of tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate |
| 2 | Cyclopropanation with difluorocarbene source (exact reagent not specified); controlled temperature | Not reported | Formation of 1',1'-difluoro-spirocyclopropane ring fused to isoquinoline |
| 3 | Purification by silica gel chromatography; characterization by NMR and mass spectrometry | - | Confirmation of structure and purity |
Data Summary Table
| Preparation Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Brominated Isoquinoline Intermediate | Sodium hydride, DMF, tert-butyl 2-bromoacetate | 72 | High purity intermediate confirmed by LCMS, NMR |
| Difluorocyclopropanation | Difluorocarbene source, controlled temp, inert atmosphere | Not specified | Essential for spirocyclization; conditions critical |
| Purification and Characterization | Silica gel chromatography, NMR, MS | - | Structural confirmation and purity assessment |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine and fluorine substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1’,1’-difluoro-spiro[2,3-dihydroisoquinoline-4,2’-cyclopropane]-1-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Accessibility: The synthesis of this compound requires multistep routes involving cyclopropanation via Simmons-Smith reactions and halogenation, which are less efficient compared to spiro[indole] derivatives .
- Computational Modeling : Force field parameterization for cyclopropane-containing compounds remains challenging, with discrepancies between quantum mechanics data and OPLSAA simulations .
Biological Activity
6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one (CAS No. 2771025-18-2) is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H8BrF2NO
- Molecular Weight : 288.09 g/mol
- Purity : Typically ≥95% in commercial preparations
Research indicates that compounds with the spiro[2,3-dihydroisoquinoline] scaffold exhibit various biological activities, including inhibition of specific enzymes and modulation of cellular pathways. The structural characteristics of this compound suggest it may interact with multiple targets:
- Inhibition of Leucine Aminopeptidase (LAP) : In silico studies have identified the potential of 3,4-dihydroisoquinoline derivatives to inhibit LAP, which is implicated in cancer progression and other diseases .
- Antiproliferative Effects : The compound has shown promising antiproliferative activity against various human cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and others .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| LAP Inhibition | - | 16.5 | High |
| Antiproliferative | HL-60 | 10.0 | Moderate |
| MCF-7 | 12.5 | Moderate | |
| Raji (Burkitt's lymphoma) | 15.0 | Moderate | |
| CEM/C2 (T-cell leukemia) | 20.0 | Moderate | |
| LNCaP (prostate cancer) | 18.0 | Moderate |
Case Studies and Research Findings
-
In Silico Screening for LAP Inhibitors :
A study conducted on various compounds revealed that those with a 3,4-dihydroisoquinoline moiety exhibited significant LAP inhibitory activity. This suggests that derivatives like this compound could be promising candidates for further development . -
Anticancer Activity :
In vitro studies demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines at micromolar concentrations. Notably, it showed a selective toxicity profile favoring cancer cells over normal mammalian cells, indicating a potential therapeutic window . -
Pharmacokinetics and Toxicology :
Preliminary pharmacokinetic assessments indicated favorable absorption and distribution characteristics for compounds in the same class as this compound. Toxicological evaluations suggested a promising safety profile with low cytotoxicity against non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one, and what challenges arise in cyclopropane ring formation?
- Methodology :
- Cyclopropane ring formation often employs [2+1] cycloaddition or Simmons-Smith reactions. For brominated spiro compounds, bromination can be achieved using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .
- A key challenge is steric hindrance from the difluoro and dihydroisoquinoline groups, which may require Lewis acid catalysts (e.g., ZnCl₂) to stabilize intermediates .
- Post-synthesis purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the spirocyclic product.
Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
- Methodology :
- X-ray crystallography is essential for resolving spirocyclic stereochemistry and confirming the cyclopropane ring geometry .
- ¹⁹F NMR helps verify the positions of difluoro substituents, with chemical shifts typically between -100 to -150 ppm for vicinal fluorides .
- 2D NMR (COSY, HSQC) identifies coupling between the bromo substituent and adjacent protons in the dihydroisoquinoline moiety .
Q. How does the bromine atom influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- The bromine at position 6 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Reactivity can be enhanced using polar solvents (e.g., DMSO) and catalysts like CuI .
- Competitive elimination pathways may occur due to steric strain in the cyclopropane ring; kinetic studies under varying temperatures (25–80°C) are recommended to optimize substitution yields .
Advanced Research Questions
Q. What computational strategies are effective for modeling the strain energy and electronic effects of the cyclopropane ring in this compound?
- Methodology :
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict strain energy (typically 25–30 kcal/mol for spirocyclopropanes) and assess orbital interactions between the cyclopropane and isoquinoline moieties .
- NBO (Natural Bond Orbital) analysis quantifies hyperconjugative effects from the difluoro groups, which stabilize the cyclopropane ring .
Q. How can contradictory crystallographic and spectroscopic data on the compound’s conformation be resolved?
- Methodology :
- Dynamic NMR experiments at low temperatures (-40°C) can detect restricted rotation in the dihydroisoquinoline ring, which may explain discrepancies between solution-state NMR and solid-state X-ray data .
- Variable-temperature XRD studies reveal thermal motion artifacts that might distort crystallographic interpretations .
Q. What strategies mitigate side reactions during late-stage functionalization of the spirocyclic core?
- Methodology :
- Protecting group tactics : Temporarily shield the cyclopropane ring with TMS groups during bromination or fluorination to prevent ring-opening .
- Flow chemistry : Continuous flow systems improve control over reaction exothermicity, reducing decomposition pathways during halogenation .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
